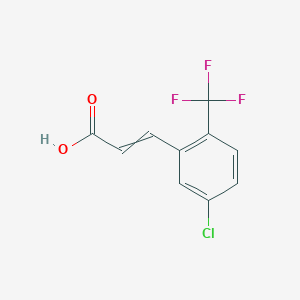
(E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a trifluoromethyl group, a chlorine atom, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired acrylic acid derivative . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of (E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid may involve large-scale trifluoromethylation processes using reagents like trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride . These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted acrylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the chlorine atom, contributes to its ability to modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethylbenzoic acid
- Trifluoromethylphenylacetic acid
- Chlorophenylacrylic acid
Uniqueness
(E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid is unique due to the combination of the trifluoromethyl group and the chlorine atom, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
3-[5-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFQEQSFWJVVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

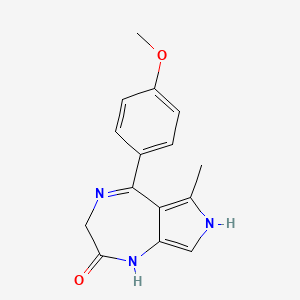
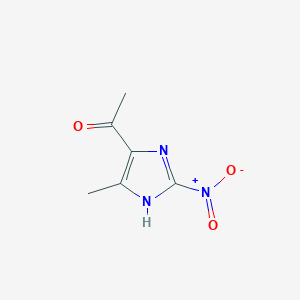
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
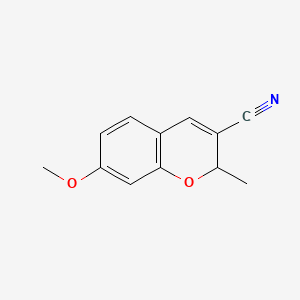
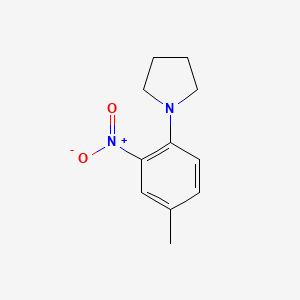
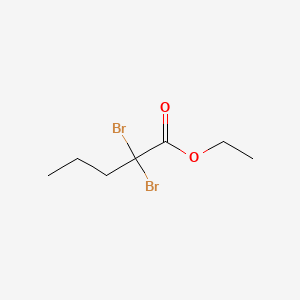
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)

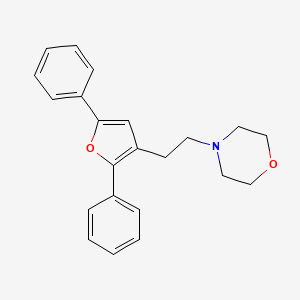
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
